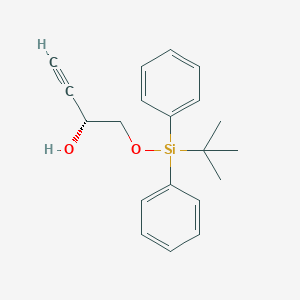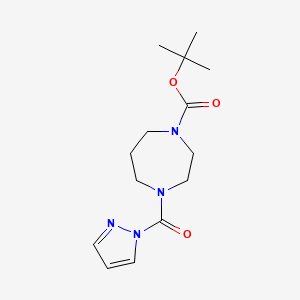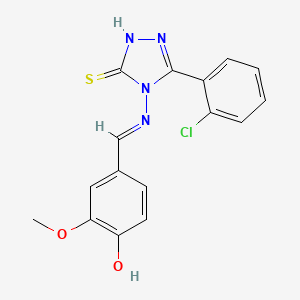
3-(2-Chlorophenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a chlorophenyl group, and a methoxyphenol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol typically involves multiple steps. One common method includes the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form 2-chlorophenylthiosemicarbazone. This intermediate is then cyclized to form the triazole ring. The final step involves the condensation of the triazole derivative with 2-methoxyphenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl moiety.
Wissenschaftliche Forschungsanwendungen
4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the methoxyphenol moiety can contribute to its overall stability and solubility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Methylphenyl)-4-((2-methyl-3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Methoxyphenyl)-4-((2-methyl-3-phenyl-2-propenylidene)amino)-4H-1,2,4-triazole-3-thiol
- 4-((2-Methyl-3-phenyl-2-propenylidene)amino)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 4-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)-2-methoxyphenol apart from similar compounds is its unique combination of functional groups. The presence of the chlorophenyl group enhances its reactivity and potential biological activity, while the methoxyphenol moiety contributes to its solubility and stability. This unique structure makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
478254-19-2 |
|---|---|
Molekularformel |
C16H13ClN4O2S |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
3-(2-chlorophenyl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13ClN4O2S/c1-23-14-8-10(6-7-13(14)22)9-18-21-15(19-20-16(21)24)11-4-2-3-5-12(11)17/h2-9,22H,1H3,(H,20,24)/b18-9+ |
InChI-Schlüssel |
IOSJUBUBSXEPHS-GIJQJNRQSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)O |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


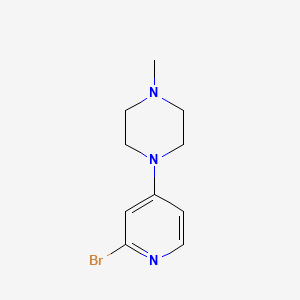
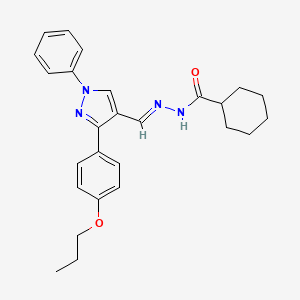



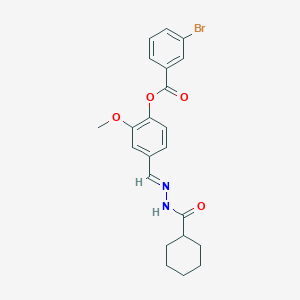
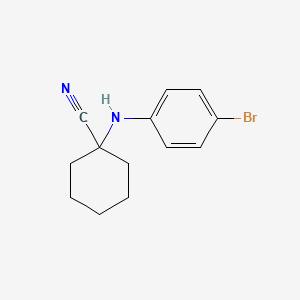
![1-(Pentylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12051450.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12051462.png)

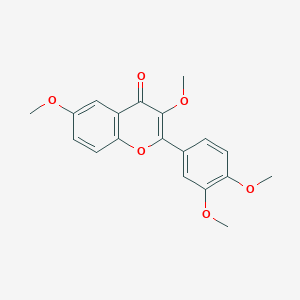
![(5E)-2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12051485.png)
